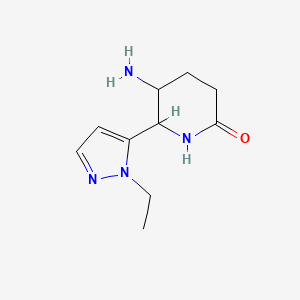

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

Description

Molecular Formula: C₁₀H₁₆N₄O

SMILES: CCN1C(=CC=N1)C2C(CCC(=O)N2)N

Structural Features:

Properties

IUPAC Name |

5-amino-6-(2-ethylpyrazol-3-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-14-8(5-6-12-14)10-7(11)3-4-9(15)13-10/h5-7,10H,2-4,11H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGHZVHVSATLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2C(CCC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-Amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one has been studied for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Neuropharmacology

This compound is also being investigated for its neuropharmacological properties, particularly as a potential treatment for neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on animal models showed that this compound could protect neurons from oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing by-products .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl vs. Methyl Substituents

- Positional isomerism (pyrazole-4-yl vs. 5-yl) alters spatial orientation, which may affect binding to biological targets.

Ethyl vs. Isopropyl Substituents

- 5-Amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one (CAS: Not provided, ): Isopropyl increases steric hindrance and lipophilicity (logP), which could improve membrane permeability but reduce aqueous solubility.

Positional Isomerism in Pyrazole Attachment

Heterocycle Replacements

Pyrazole vs. Pyrrole

- 5-Amino-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one (CAS: 1803604-74-1, ): Pyrrole lacks the pyrazole’s second nitrogen, reducing hydrogen-bond acceptor capacity. This may lower affinity for metalloenzymes or polar binding pockets.

Pyrazole vs. Imidazole

- rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one (CAS: 1932135-92-6, ): Imidazole’s additional nitrogen enhances basicity (pKa ~7) compared to pyrazole (pKa ~2.5), favoring interactions in acidic environments or with cationic targets .

Functional Group Modifications on the Piperidin-2-one Core

Amino vs. Nitro Substituents

Stereochemical Variations

- rac-(5R,6S)-5-Amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one () vs. rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one (): Stereochemistry at the 5- and 6-positions influences dihedral angles and conformational flexibility, which can significantly impact binding to chiral biological targets (e.g., enzymes or receptors) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Impact of Substituent Position and Stereochemistry

Key Findings

Substituent Effects : Ethyl groups balance lipophilicity and steric hindrance, while methyl or isopropyl groups alter solubility and target engagement.

Stereochemistry : Racemic mixtures or specific enantiomers can lead to divergent pharmacological profiles, emphasizing the need for chiral resolution in development.

Biological Activity

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : CHNO

Molecular Weight : 208.26 g/mol

CAS Number : 1601078-84-5

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one, often facilitated by bases such as sodium hydride or potassium carbonate under heat to promote the reaction .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors, potentially inhibiting or modulating their activity. This interaction could lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Bactericidal |

| Other derivatives | 0.22 - 0.25 μg/mL | Bactericidal |

In particular, studies indicated that this compound exhibited effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary research suggests that it may inhibit cancer cell proliferation through various pathways, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of pyrazole derivatives:

- Antimicrobial Evaluation : A study assessed multiple pyrazole derivatives, including 5-amino derivatives, revealing that they significantly inhibited biofilm formation and exhibited strong bactericidal effects against clinically relevant strains .

- Pharmacological Studies : Research on related compounds has shown promising results in inhibiting specific cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .

- Comparative Analysis : Compared to simpler pyrazole compounds, this compound displayed unique properties due to its structural complexity, which may contribute to its enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.